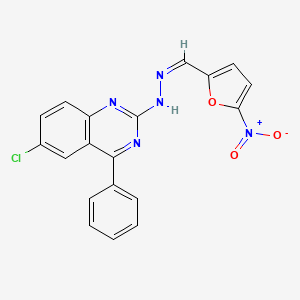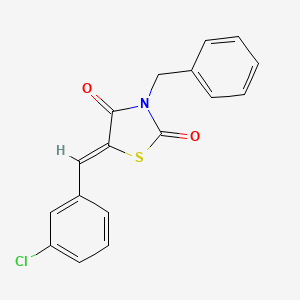
5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
Vue d'ensemble
Description
5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as Nitrofuraldehyde thiosemicarbazone, is a synthetic compound that has shown significant potential for its antibacterial, antifungal, and antitumor properties. Nitrofuraldehyde thiosemicarbazone is a derivative of the thiosemicarbazone family of compounds, which are known to have diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone is not fully understood. However, it is believed that 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone exerts its antibacterial and antifungal activities by inhibiting the synthesis of nucleic acids and proteins, which are essential for the growth and survival of bacteria and fungi. 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone's antitumor activity is thought to be due to its ability to induce apoptosis, inhibit cell proliferation, and disrupt tumor angiogenesis.
Biochemical and physiological effects:
5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone has been shown to have low toxicity and good selectivity towards cancer cells. It has also been found to exhibit antioxidant and anti-inflammatory properties. In addition, 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone has been reported to have a synergistic effect when used in combination with other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone is its broad-spectrum antibacterial and antifungal activities, which make it a promising candidate for the development of new antimicrobial agents. 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone also has potential as a chemotherapeutic agent due to its antitumor properties. However, one of the limitations of 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone is its poor solubility in water, which can affect its bioavailability and limit its clinical application.
Orientations Futures
There are several potential future directions for 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone research. One possibility is the development of new formulations or delivery systems to improve its solubility and bioavailability. Another direction is the investigation of 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone's potential as an adjuvant therapy in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone and its potential applications in other disease areas.
Applications De Recherche Scientifique
5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone has been extensively investigated for its antibacterial, antifungal, and antitumor activities. Studies have shown that 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone has also been shown to be effective against various fungal species, including Candida albicans and Aspergillus niger. In addition, 5-nitro-2-furaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazonehyde thiosemicarbazone has demonstrated promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
6-chloro-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O3/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)23-19(22-16)24-21-11-14-7-9-17(28-14)25(26)27/h1-11H,(H,22,23,24)/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZILGNGQLHDTH-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C\C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3908935.png)
![2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-bromobenzoate](/img/structure/B3908940.png)
![ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B3908948.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3908954.png)
![8-(1-cyclopenten-1-yl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B3908966.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908976.png)
![2-[(2,6-dibromo-4-methylphenyl)amino]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B3908981.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[1-(3-nitrophenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3908984.png)


![1-(3,4-dimethoxyphenyl)ethanone O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B3909007.png)
![methyl 1-adamantyl{[(ethylamino)carbonyl]amino}acetate](/img/structure/B3909027.png)
![3-[(benzylamino)methylene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B3909033.png)